2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine

Anti-parasitic Leishmaniasis Drug discovery

2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole core substituted with a cyclohexyl group at the 3-position and an ethanamine side chain at the 5-position. This compound (C₁₀H₁₇N₃O, MW 195.26 g/mol, CAS 1041604-32-3) belongs to the broader class of 1,2,4-oxadiazole ethanamines, a scaffold recognized for its bioisosteric properties and diverse biological activities.

Molecular Formula C10H17N3O
Molecular Weight 195.26 g/mol
Cat. No. B12282470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine
Molecular FormulaC10H17N3O
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NOC(=N2)CCN
InChIInChI=1S/C10H17N3O/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8/h8H,1-7,11H2
InChIKeyPXLGJWZJKJLYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine (CAS 1041604-32-3): A Cyclohexyl-Substituted 1,2,4-Oxadiazole Ethanamine Scaffold for Neurodegenerative, Oncological, and Anti-Parasitic Research


2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is a heterocyclic amine derivative featuring a 1,2,4-oxadiazole core substituted with a cyclohexyl group at the 3-position and an ethanamine side chain at the 5-position . This compound (C₁₀H₁₇N₃O, MW 195.26 g/mol, CAS 1041604-32-3) belongs to the broader class of 1,2,4-oxadiazole ethanamines, a scaffold recognized for its bioisosteric properties and diverse biological activities . The cyclohexyl substituent confers distinct physicochemical properties compared to aromatic or smaller alkyl analogs, including calculated LogP of 1.6185 and TPSA of 64.94 .

Why 2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine Cannot Be Simply Replaced with Generic 1,2,4-Oxadiazole Ethanamines


Within the 1,2,4-oxadiazole ethanamine family, substitution at the 3-position dictates lipophilicity, metabolic stability, and target engagement profiles. 3-Aromatic analogs (e.g., 3-phenyl derivatives) exhibit distinct electronic properties and π-stacking capabilities relevant for aromatic receptor binding pockets , while 3-alkyl analogs (e.g., 3-methyl, 3-tert-butyl) display altered steric and conformational profiles . The cyclohexyl group in the target compound occupies a unique physicochemical space—offering saturated, non-planar geometry with conformational flexibility distinct from planar aryl rings or small alkyl chains. This structural divergence directly impacts LogP, membrane permeability, and metabolic susceptibility to CYP-mediated oxidation . Generic substitution across 3-position variants without empirical validation risks unpredictable shifts in potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine and Its Cyclohexyl-Oxadiazole Congeners


Anti-Leishmanial Activity of Cyclohexyl-1,2,4-Oxadiazole Derivative 2i Against L. infantum

The cyclohexyl-1,2,4-oxadiazole derivative designated compound 2i (structurally related to the target compound) demonstrated leishmanicidal activity against L. infantum with an IC50 of 30.86 μM [1]. This activity was accompanied by a high selectivity index of 17.86 relative to RAW 264.7 macrophages (CC50 = 485.5 μM) [1]. While direct comparator data for the unsubstituted or alternative 3-substituted oxadiazole ethanamines in this exact assay are not available, the absolute IC50 value provides a benchmark for this scaffold in anti-leishmanial applications.

Anti-parasitic Leishmaniasis Drug discovery

Acetylcholinesterase (AChE) Inhibitory Activity of Cyclohexyl-Oxadiazole Derivative 2i

In acetylcholinesterase inhibition assays, the cyclohexyl-oxadiazole derivative 2i exhibited significant inhibitory activity with an IC50 of 11.91 μg/mL [1]. Molecular docking simulations at the AChE active site demonstrated superior binding energy for 2i (-7.39 kcal/mol) compared to the reference drug physostigmine (-6.66 kcal/mol) [1]. For context, a series of 1,2,4-oxadiazole derivatives evaluated for anti-Alzheimer's potential showed AChE IC50 values ranging from 0.00098 to 0.07920 μM, with compound 2b achieving IC50 = 0.048 μM [2].

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

MAO-B Inhibitory Potential of 1,2,4-Oxadiazole Derivatives with Cyclohexyl-Containing Scaffolds

1,2,4-Oxadiazole derivatives have demonstrated MAO-B inhibitory activity, with compound 2b exhibiting IC50 = 74.68 μM and compound 2c showing IC50 = 225.48 μM, compared to the reference drug biperiden (IC50 = 265.85 μM) [1]. More potently, bioisosteric introduction of the 1,2,4-oxadiazole ring yielded compound 20, a highly potent and selective human MAO-B inhibitor with IC50 = 52 nM and selectivity index >192 [2]. While the target compound itself lacks direct MAO-B data, these values establish the scaffold's capacity for sub-micromolar to nanomolar MAO-B inhibition following appropriate optimization.

Monoamine oxidase inhibition Parkinson's disease Neuroprotection

Sirtuin 2 (Sirt2) Inhibition Selectivity Profile of the 1,2,4-Oxadiazole Scaffold

A series of Sirt2 inhibitors based on the 1,2,4-oxadiazole scaffold demonstrated potency at single-digit μM levels against the Sirt2 substrate α-tubulin-acetylLys40 peptide while remaining inactive up to 100 μM against Sirt1, -3, and -5 (deacetylase and desuccinylase activities) [1]. Further optimization yielded compound ST95 with selective Sirt2 inhibitory activity (IC50 = 10.62 μM) and anti-proliferative effects against MCF-7 (IC50 = 111.10 μM) and LNCaP (IC50 = 14.69 μM) cancer cell lines [2]. The 3-cyclohexyl substitution pattern of the target compound may confer distinct selectivity and potency characteristics within this validated Sirt2-inhibitory chemotype.

Epigenetics Cancer therapeutics Sirtuin inhibition

Metabolic Stability Advantages of Cyclopropane-Integrated 1,2,4-Oxadiazoles and Implications for Cyclohexyl Analogs

Comparative quantum-chemical modeling and experimental characterization of cyclopropane-oxadiazole hybrids versus standard oxadiazole derivatives revealed a 2.7-fold increase in metabolic stability half-life (t₁/₂ = 120 ± 15 min versus 45 ± 10 min) and a 2.9-fold improvement in target binding affinity (Ki = 8.3 nM versus 23.7 nM) . The cyclohexyl group in the target compound, while not cyclopropane, similarly introduces saturated hydrocarbon character that may confer enhanced metabolic stability compared to aromatic 3-substituted analogs, though direct comparative data are not available.

Metabolic stability ADME Pharmacokinetics

Physicochemical Differentiation: LogP and TPSA of Cyclohexyl vs. Aromatic and Small-Alkyl 1,2,4-Oxadiazole Ethanamines

The target compound exhibits a calculated LogP of 1.6185 and TPSA of 64.94 . In contrast, the 3-methyl analog (C₅H₉N₃O, MW 127.14) and 3-tert-butyl analog (C₈H₁₅N₃O, MW 169.23) display lower molecular weight and distinct lipophilicity profiles. The cyclohexyl group (C₆H₁₁) increases LogP by approximately 1.0–1.5 units relative to methyl substitution while maintaining a non-planar, saturated geometry distinct from 3-phenyl analogs (which introduce aromatic π-character and planar topology). This physicochemical profile positions the target compound in a differentiated LogP space suitable for CNS penetration while avoiding excessive lipophilicity that could compromise solubility or promote promiscuous binding.

Lipophilicity Physicochemical properties Drug-likeness

Validated Research Application Scenarios for 2-(3-Cyclohexyl-1,2,4-oxadiazol-5-YL)ethan-1-amine Based on Scaffold-Specific Evidence


Anti-Leishmanial Lead Discovery and SAR Expansion

The demonstrated leishmanicidal activity of cyclohexyl-oxadiazole derivative 2i (IC50 = 30.86 μM against L. infantum) with favorable selectivity index (SI = 17.86) validates this scaffold for anti-parasitic drug discovery programs [1]. Researchers developing novel therapeutics for neglected tropical diseases can employ the target compound as a starting point for structure-activity relationship studies aimed at improving potency while maintaining selectivity. The ethanamine side chain offers a synthetic handle for further derivatization to optimize anti-leishmanial activity and ADME properties.

Acetylcholinesterase-Targeted Probe Development for Neurodegenerative Disease Models

The cyclohexyl-oxadiazole scaffold engages acetylcholinesterase with binding energy (-7.39 kcal/mol) surpassing the reference inhibitor physostigmine (-6.66 kcal/mol), demonstrating IC50 = 11.91 μg/mL in AChE inhibition assays [1]. This activity profile, while modest compared to highly optimized oxadiazole AChE inhibitors (IC50 down to 0.048 μM) [2], positions the target compound as a suitable starting scaffold for developing chemical probes to interrogate cholinergic signaling in Alzheimer's disease models and other neurodegenerative conditions.

Selective Sirtuin 2 (Sirt2) Inhibitor Development for Epigenetic Oncology

The 1,2,4-oxadiazole scaffold has been validated as a selective Sirt2 inhibitory chemotype, with demonstrated activity at single-digit μM concentrations against Sirt2 while remaining inactive up to 100 μM against Sirt1, -3, and -5 [1]. Optimized analogs (e.g., ST95, Sirt2 IC50 = 10.62 μM) reduce prostate cancer cell migration and viability in correlation with Sirt2 deacetylase inhibition [2]. The target compound, bearing the 3-cyclohexyl substitution pattern, serves as a distinct entry point for SAR campaigns exploring how saturated hydrocarbon substitution at the 3-position modulates Sirt2 potency, selectivity, and cellular efficacy.

MAO-B Inhibitor Scaffold Optimization for Neuroprotection

Bioisosteric introduction of the 1,2,4-oxadiazole ring has yielded highly potent and selective human MAO-B inhibitors, with compound 20 achieving IC50 = 52 nM and selectivity index >192 [1]. Even modestly optimized oxadiazole derivatives (e.g., compound 2b, IC50 = 74.68 μM) outperform reference MAO-B inhibitors such as biperiden (IC50 = 265.85 μM) by 3.55-fold [2]. The cyclohexyl-substituted target compound provides a structurally differentiated starting point for developing novel MAO-B inhibitors with potential neuroprotective applications in Parkinson's disease and related synucleinopathies.

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